



Application of Ethylene Terephthalate Cyclic Dimer-d8 in Food Packaging Analysis

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Compound of Interest

Ethylene Terephthalate Cyclic

Compound Name:

Dimer-d8

Cat. No.:

B15622664

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Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Ethylene Terephthalate Cyclic Dimer (ETCD) in food packaging materials and food simulants. The use of **Ethylene Terephthalate Cyclic Dimer-d8** (ETCD-d8) as an internal standard is highlighted, employing the principle of isotope dilution mass spectrometry to ensure high accuracy and precision. The methodologies described herein are intended for researchers, scientists, and quality control professionals in the fields of food safety, polymer science, and analytical chemistry.

Introduction

Polyethylene terephthalate (PET) is a widely used polymer for food and beverage packaging due to its excellent mechanical and barrier properties.[1] However, during the manufacturing process of PET, low molecular weight oligomers, such as the ethylene terephthalate cyclic dimer, can be formed. These oligomers are considered non-intentionally added substances (NIAS) and have the potential to migrate from the packaging material into the food product, necessitating sensitive and accurate analytical methods for their quantification to ensure consumer safety.

The isotope dilution technique, using a stable isotope-labeled internal standard, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2] A deuterated internal standard, such as ETCD-d8, is chemically and physically almost identical to



the native analyte (ETCD). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[2] This application note details the use of ETCD-d8 for the reliable quantification of ETCD in food packaging analysis.

Experimental Protocols Principle

The quantification of ETCD is performed by adding a known amount of ETCD-d8 to the sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The ratio of the signal from the native ETCD to the deuterated ETCD-d8 is used to calculate the concentration of ETCD in the original sample.

Materials and Reagents

- Analytes: Ethylene Terephthalate Cyclic Dimer (ETCD) (CAS: 24388-68-9)[3][4]
- Internal Standard: Ethylene Terephthalate Cyclic Dimer-d8 (ETCD-d8)[5]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Dichloromethane (HPLC grade), Formic acid
- Chemicals: Anhydrous magnesium sulfate, Sodium chloride

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of ETCD and ETCD-d8 standards into separate 1 mL volumetric flasks. Dissolve in dichloromethane and bring to volume.
- Working Standard Solutions: Prepare a series of working standard solutions of ETCD by serial dilution of the primary stock solution with acetonitrile. These will be used to construct the calibration curve.
- Internal Standard Spiking Solution: Prepare a working solution of ETCD-d8 at a concentration of 1 μg/mL in acetonitrile. This solution will be added to all samples, calibration



standards, and quality control samples.

Sample Preparation

- Cut the PET packaging material into small pieces (approximately 2x2 mm).
- · Accurately weigh 1.0 g of the PET pieces into a glass vial.
- Add 100 μL of the 1 μg/mL ETCD-d8 internal standard spiking solution.
- Add 5 mL of dichloromethane.
- Extract using an ultrasonic bath for 60 minutes at 40°C.[1]
- Filter the extract through a 0.22 μm PTFE syringe filter into a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of acetonitrile for UHPLC-MS/MS analysis.
- Take 1 mL of the food simulant that has been in contact with the PET packaging.
- Add 100 μL of the 1 μg/mL ETCD-d8 internal standard spiking solution.
- Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
- Take an aliquot of the supernatant (acetonitrile layer) and transfer it to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

- UHPLC System: A standard UHPLC system.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm) or equivalent.[6][7]



- Mobile Phase A: Water with 0.1% formic acid.[6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- · Gradient:

0-1 min: 5% B

1-8 min: 5% to 95% B

8-10 min: 95% B

o 10.1-12 min: 5% B

Flow Rate: 0.3 mL/min.[6]

• Column Temperature: 40°C.

Injection Volume: 5 μL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - ETCD: Precursor ion [M+H]⁺ m/z 385.1 → Product ions (e.g., m/z 149.0, m/z 193.0).[6]
 - ETCD-d8: Precursor ion [M+H]⁺ m/z 393.1 → Product ions (e.g., m/z 153.0, m/z 197.0).
 (Note: The exact product ions should be optimized by infusing the standard solutions into the mass spectrometer.)

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of PET cyclic oligomers in food packaging studies.

Table 1: Method Performance for PET Cyclic Oligomer Analysis



Analytical Method	Matrix	Analyte	Recovery (%)	RSD (%)	LOQ
LC-qTOF-MS	PET Teabags	Cyclic Dimer to Heptamer	80 - 112	< 15	-
UHPLC- qTOF-MS	Olive Oil	Cyclic Dimer, Trimer, Tetramer	86.6 - 113.0	-	10 - 50 μg/L
UHPLC- qTOF-MS	Blood	Cyclic Oligomers	84.2 - 114.6	-	1.7 - 16.7 μg/mL[7]

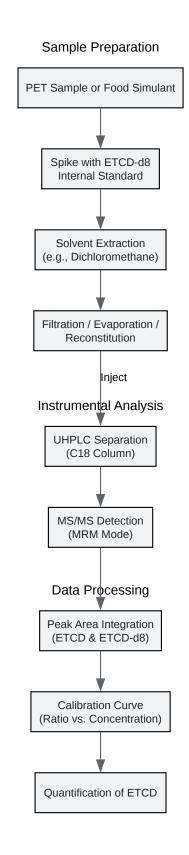
Table 2: Migration Levels of PET Cyclic Oligomers in Food Simulants

Packaging Type	Food Simulant	Analyte	Migration Level	Reference
Recycled PET Bottles	95% Ethanol	Cyclic Dimer	38.8 - 198 μg/L	Ubeda et al.
Recycled PET Bottles	95% Ethanol	Cyclic Trimer	587 - 2950 μg/L	Ubeda et al.
PET Pellets	95% Ethanol	TPA2-EG-DEG (Dimer)	2493 - 19290 ng/g	Ubeda et al.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

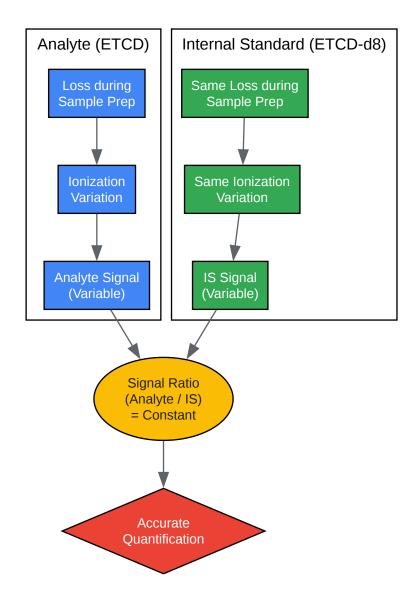




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Caption: Experimental workflow for the analysis of ETCD.





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Caption: Logic of using a deuterated internal standard.

Conclusion

The use of **Ethylene Terephthalate Cyclic Dimer-d8** as an internal standard provides a robust and reliable method for the quantification of Ethylene Terephthalate Cyclic Dimer in food packaging and migration studies. The described UHPLC-MS/MS protocol, combined with an appropriate sample preparation technique, allows for high sensitivity, accuracy, and precision, ensuring compliance with food safety regulations. The provided methodologies and data serve as a valuable resource for laboratories involved in the analysis of non-intentionally added substances in food contact materials.



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